

# A Technical Guide to 1H-Pyrazole-4-Carbaldehyde: Properties, Synthesis, and Biological Significance

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## Compound of Interest

Compound Name: 1H-pyrazole-4-carbaldehyde

Cat. No.: B053337

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1H-pyrazole-4-carbaldehyde**, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug discovery. This document details its nomenclature, key experimental protocols for its use and evaluation, and explores its role as a precursor to potent anti-inflammatory and antioxidant agents.

## Nomenclature and Identification

**1H-pyrazole-4-carbaldehyde** is known by a variety of names in chemical literature and databases. Accurate identification is crucial for researchers. The following table summarizes its primary identifiers and synonyms.

Identifier Type	Value
IUPAC Name	1H-pyrazole-4-carbaldehyde
CAS Number	35344-95-7[1][2][3]
Molecular Formula	C <sub>4</sub> H <sub>4</sub> N <sub>2</sub> O[1][2]
Molecular Weight	96.09 g/mol [1][2]
Synonyms	1H-Pyrazole-4-carboxaldehyde[1][3], 4-Formylpyrazole[2][3], Pyrazole-4-carbaldehyde[3], 4-Pyrazolecarboxaldehyde[3], 4-Formyl-1H-pyrazole, Pyrazole-4-carboxaldehyde[3]

## Synthesis of 1H-Pyrazole-4-Carbaldehyde Derivatives

A common and effective method for the synthesis of **1H-pyrazole-4-carbaldehyde** and its derivatives is the Vilsmeier-Haack reaction. This reaction involves the formylation of a reactive substrate, typically a hydrazone, using the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).

### Detailed Experimental Protocol: Vilsmeier-Haack Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde

This protocol describes the synthesis of a derivative of **1H-pyrazole-4-carbaldehyde**, which is a common scaffold for anti-inflammatory and antioxidant compounds.

#### Step 1: Formation of the Hydrazone

- In a round-bottom flask, dissolve the starting acetophenone (e.g., acetophenone, 0.01 mol) and a substituted benzohydrazide (e.g., benzoylhydrazine, 0.01 mol) in methanol (30 mL).
- Add a catalytic amount of glacial acetic acid (3-4 drops).

- Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- The precipitated hydrazone is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like methanol can be performed for purification.

#### Step 2: Vilsmeier-Haack Formylation

- Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride ( $\text{POCl}_3$ , 0.012 mol) to ice-cold dimethylformamide (DMF, 10 mL) with constant stirring.
- To the freshly prepared Vilsmeier reagent, add the hydrazone synthesized in Step 1 (0.004 mol) in small portions.
- Stir the reaction mixture at 60-70°C for 4-6 hours.
- After the reaction is complete, pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate ( $\text{NaHCO}_3$ ).
- The solid product, the 1-benzoyl-3-phenyl-**1H-pyrazole-4-carbaldehyde** derivative, is collected by filtration, washed with water, and dried.
- The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).

## Biological Activity and Evaluation

Derivatives of **1H-pyrazole-4-carbaldehyde** have demonstrated significant potential as anti-inflammatory and antioxidant agents. The following sections detail the experimental protocols used to assess these biological activities.

### Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model is employed to evaluate the anti-inflammatory properties of novel compounds.

#### Experimental Protocol:

- **Animals:** Wistar albino rats of either sex (150-200 g) are used. The animals are fasted overnight before the experiment with free access to water.
- **Grouping:** The rats are divided into groups (n=6), including a control group, a standard group (receiving a known anti-inflammatory drug like indomethacin or diclofenac sodium), and test groups (receiving different doses of the synthesized pyrazole derivatives).
- **Drug Administration:** The test compounds and the standard drug are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation. The control group receives only the vehicle.
- **Induction of Edema:** A 0.1 mL of 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
- **Measurement of Paw Edema:** The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.
- **Data Analysis:** The percentage inhibition of edema is calculated for each group using the following formula:

$$\% \text{ Inhibition} = [(V_c - V_t) / V_c] \times 100$$

Where  $V_c$  is the average paw volume of the control group, and  $V_t$  is the average paw volume of the test or standard group.

## Antioxidant Activity: DPPH Radical Scavenging Assay

This in vitro assay is a rapid and reliable method to determine the radical scavenging activity of compounds.

#### Experimental Protocol:

- **Preparation of DPPH Solution:** A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark due to its light sensitivity.

- **Preparation of Test and Standard Solutions:** The synthesized pyrazole derivatives and a standard antioxidant (e.g., ascorbic acid) are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare stock solutions. A series of dilutions are then made to obtain different concentrations.
- **Assay Procedure:**
  - In a 96-well microplate or test tubes, add a specific volume of the test or standard solution (e.g., 100  $\mu$ L).
  - Add the DPPH solution (e.g., 100  $\mu$ L) to each well/tube.
  - A control is prepared with the solvent and the DPPH solution.
  - The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
- **Measurement:** The absorbance of the solutions is measured at 517 nm using a spectrophotometer or a microplate reader.
- **Data Analysis:** The percentage of DPPH radical scavenging activity is calculated using the following formula:

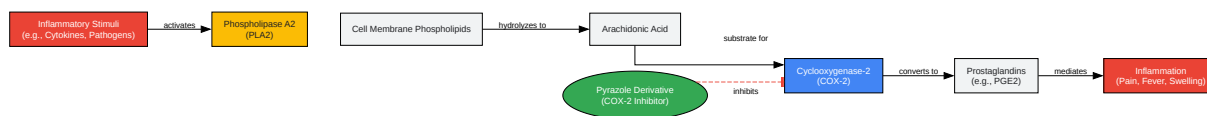
$$\% \text{ Scavenging Activity} = [ (A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}} ] \times 100$$

Where  $A_{\text{control}}$  is the absorbance of the control, and  $A_{\text{sample}}$  is the absorbance of the test or standard sample. The  $IC_{50}$  value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the concentration of the compound.<sup>[4]</sup>

## Signaling Pathways and Mechanisms of Action

### Anti-inflammatory Mechanism: COX-2 Inhibition

Many pyrazole derivatives exhibit their anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.<sup>[5]</sup> The COX-2 signaling pathway plays a crucial role in the inflammatory response.



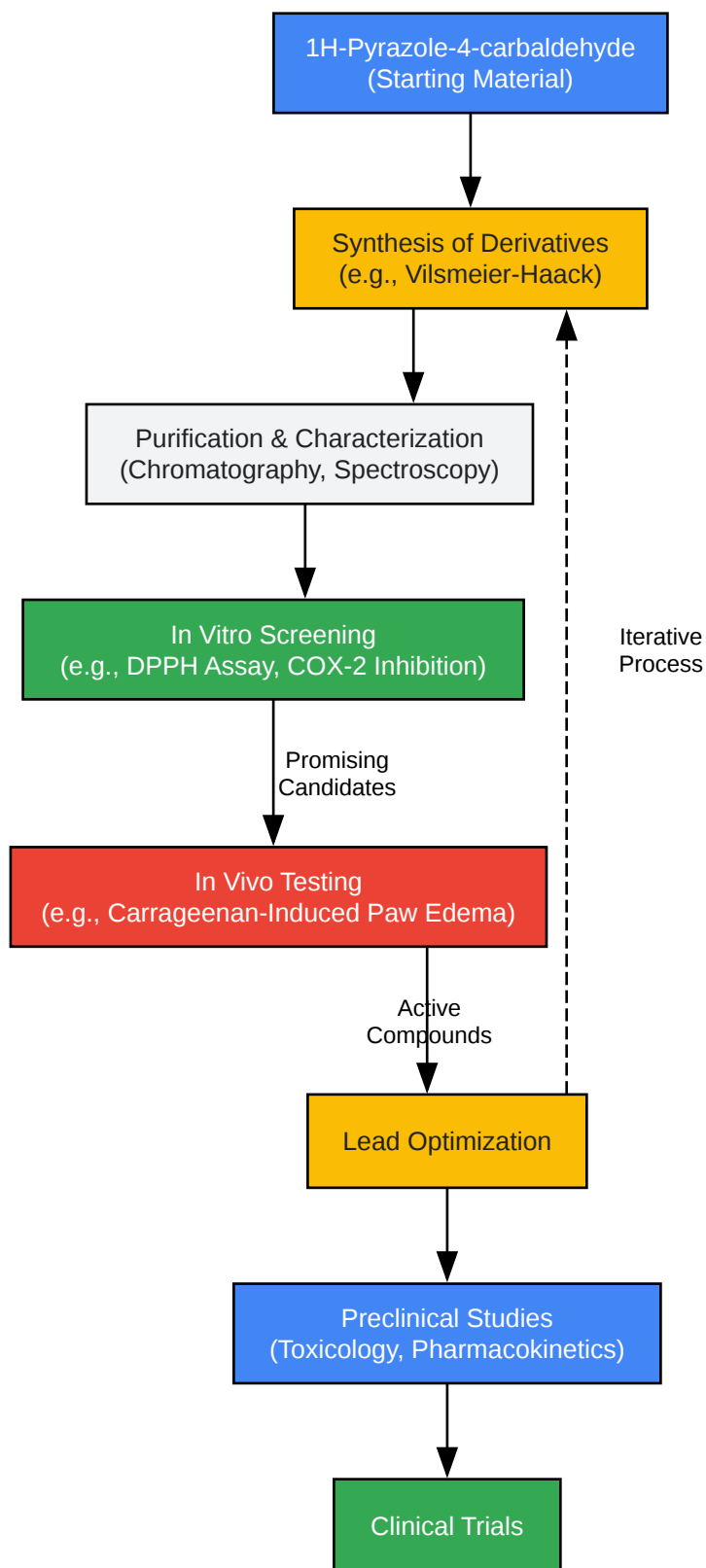
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Caption: The COX-2 signaling pathway in inflammation and its inhibition by pyrazole derivatives.

Pathway Description: Inflammatory stimuli trigger the activation of phospholipase A2 (PLA2), which in turn releases arachidonic acid from the cell membrane. The COX-2 enzyme then converts arachidonic acid into prostaglandins, which are key mediators of inflammation, causing pain, fever, and swelling. Pyrazole derivatives can act as selective inhibitors of COX-2, blocking the production of prostaglandins and thereby reducing inflammation.[6][7][8]

## Drug Discovery and Development Workflow

The development of new drugs based on the **1H-pyrazole-4-carbaldehyde** scaffold follows a structured workflow from initial synthesis to potential clinical application.



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